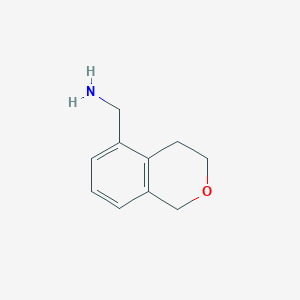

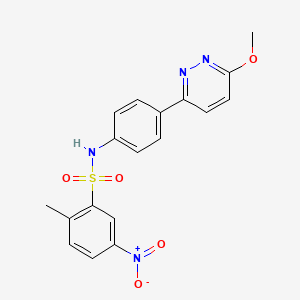

![molecular formula C22H23N5O3 B2679546 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide CAS No. 899995-55-2](/img/structure/B2679546.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide” belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple ring systems and functional groups. The pyrazolo [3,4-d]pyrimidine core is a fused ring system that includes a pyrazole ring and a pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 426.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique

Kinase Inhibition and Structure-Activity Relationships

The compound has been studied for its role in inhibiting kinases, particularly p38alpha MAP kinase, which is significant in the treatment of autoimmune diseases. The structure-activity relationships (SAR) of this compound and similar ones have been thoroughly investigated, highlighting the importance of specific functional groups and molecular interactions in its effectiveness (Regan et al., 2003).

Synthesis Methods

Research has focused on developing efficient synthesis methods for compounds containing the tert-butyl pyrazolo[3,4-d]pyrimidin moiety. Studies include exploring different reaction media and regioselectivity in the synthesis of related compounds (Martins et al., 2012).

Antibacterial Applications

Compounds with similar pyrazolo[3,4-d]pyrimidin structures have shown promising antibacterial activities. The synthesis of various derivatives and their antimicrobial efficacy is a key area of investigation (El-Agrody et al., 2000).

Antitumor Activities

Derivatives of pyrazolo[3,4-d]pyrimidine, including those with tert-butyl groups, have been synthesized and analyzed for their potential antitumor activities. These studies are crucial in developing new chemotherapeutic agents (Maftei et al., 2016).

Insecticidal and Antimicrobial Potential

Synthesis and evaluation of pyrimidine-linked pyrazole heterocyclic compounds, including those with tert-butyl groups, have been investigated for their insecticidal and antimicrobial potential. These studies contribute to the development of new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Role in PROTAC Molecule Synthesis

The compound serves as an intermediate in the synthesis of mTOR targeted PROTAC molecules, showcasing its importance in the development of targeted cancer therapies (Zhang et al., 2022).

Integrin Inhibitor Development

Research has explored the synthesis of related compounds as integrin inhibitors, particularly for the treatment of idiopathic pulmonary fibrosis, demonstrating the compound's potential in respiratory disease treatment (Procopiou et al., 2018).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, including tert-butyl derivatives, have been synthesized and tested for their affinity to A1 adenosine receptors, indicating potential applications in cardiovascular and central nervous system disorders (Harden et al., 1991).

Orientations Futures

The future directions for research on “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide” and related compounds could involve further exploration of their potential as tyrosine kinase inhibitors . Additionally, the development of new synthetic methods and the investigation of their biological activities could be valuable areas of future research .

Mécanisme D'action

Target of action

The compound “N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-ethoxynaphthalene-1-carboxamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Compounds in this class have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Many pyrazolo[3,4-d]pyrimidines have been found to have good pharmacokinetic properties .

Result of action

Given its potential antiviral, anti-inflammatory, anticancer, and other activities , it is likely that it leads to changes in cell proliferation, inflammation, and possibly viral replication.

Propriétés

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-5-30-17-11-10-14-8-6-7-9-15(14)18(17)20(28)25-26-13-23-19-16(21(26)29)12-24-27(19)22(2,3)4/h6-13H,5H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHVTBLRXJJFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[4-[4-[(5-chloro-2-nitrobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B2679463.png)

![{5-Methyl-4-[(4-methylbenzyl)amino]thieno[3,4-d]pyrimidin-7-yl}(1-pyrrolidinyl)methanone](/img/structure/B2679468.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2679473.png)

![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679477.png)

![(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2679479.png)

![5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)

![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)